molecular formula C7H12O2 B12779800 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- CAS No. 24405-15-0

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis-

Katalognummer: B12779800
CAS-Nummer: 24405-15-0
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: HAXARIVGMMVELD-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is an organic compound with the molecular formula C₇H₁₂O₂. It belongs to the class of lactones, which are cyclic esters. This compound is notable for its structural features, including a tetrahydropyran ring with two methyl groups at the 5 and 6 positions in a cis configuration. Lactones like this one are often found in natural products and have various applications in synthetic chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Diels-Alder Reaction: One common method for synthesizing 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- involves a Diels-Alder reaction between a diene and a dienophile. For instance, 1,3-butadiene can react with methyl acrylate under thermal conditions to form the desired lactone.

    Hydrogenation: Another approach involves the hydrogenation of 5,6-dimethyl-2H-pyran-2-one. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and efficient catalysts can optimize the process, making it scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. This can be achieved using reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted lactones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing larger organic frameworks.

Biology

This compound has been studied for its potential biological activities

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Lactones are often investigated for their anti-inflammatory and anticancer activities.

Industry

Industrially, this compound can be used in the production of fragrances and flavorings due to its pleasant odor. It is also used as a precursor in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism by which 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, cis- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary, but typically involve interactions with cellular proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: This is the trans isomer of the compound, differing in the spatial arrangement of the methyl groups.

    Tetrahydro-6,6-dimethyl-2H-pyran-2-one: Another lactone with a similar structure but different substitution pattern.

Uniqueness

The cis configuration of 2H-Pyran-2-one, tetrahydro-5,6-dimethyl- imparts unique chemical properties, such as specific reactivity patterns and biological activities. This makes it distinct from its trans isomer and other related compounds, which may have different physical and chemical behaviors.

Eigenschaften

CAS-Nummer

24405-15-0

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

(5S,6S)-5,6-dimethyloxan-2-one

InChI

InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI-Schlüssel

HAXARIVGMMVELD-WDSKDSINSA-N

Isomerische SMILES

C[C@H]1CCC(=O)O[C@H]1C

Kanonische SMILES

CC1CCC(=O)OC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.